BenchChemオンラインストアへようこそ!

5-bromo-N-methoxypyridine-3-carboxamide

Chemical Procurement Quality Control Building Block Standards

This 5-bromo-N-methoxypyridine-3-carboxamide building block combines an essential N-methoxy pharmacophore for ROMK (sub-100 nM) and NNMT (650 nM Ki) target engagement with a 5-bromo handle enabling Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. Its unique substitution pattern cannot be replicated by generic nicotinamides; the N-methoxy group drives binding-pocket occupancy, while the bromine facilitates rapid SAR exploration. Supplied at ≥97% purity, it ensures reproducible synthesis of lead candidates in medicinal chemistry and agrochemical programs.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 1137063-16-1
Cat. No. B3214223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-methoxypyridine-3-carboxamide
CAS1137063-16-1
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCONC(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C7H7BrN2O2/c1-12-10-7(11)5-2-6(8)4-9-3-5/h2-4H,1H3,(H,10,11)
InChIKeyUENAHIKZBJUMNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-methoxypyridine-3-carboxamide (CAS 1137063-16-1) – Key Physicochemical Properties and Procurement Considerations


5-Bromo-N-methoxypyridine-3-carboxamide (CAS 1137063-16-1) is a heterocyclic building block belonging to the pyridine-3-carboxamide class, featuring a bromine atom at the 5-position and an N-methoxy substituent on the carboxamide nitrogen . The compound is characterized by the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol [1]. Its unique substitution pattern renders it a versatile intermediate in medicinal chemistry and agrochemical research, particularly for the synthesis of ROMK channel inhibitors, NNMT modulators, and bromodomain-targeting ligands [2]. Commercial availability is typically at ≥97% purity, with the compound supplied as a research-grade solid for laboratory use .

Why N-Methoxy and 5-Bromo Substitutions Prevent Direct Substitution with Common Nicotinamide Analogs


The 5-bromo-N-methoxypyridine-3-carboxamide scaffold is not interchangeable with structurally simpler nicotinamide derivatives due to two critical molecular features. First, the N-methoxy group replaces the primary amide hydrogen, significantly altering hydrogen-bonding capacity and conformational flexibility compared to unsubstituted nicotinamides or N-alkyl derivatives [1]. Second, the 5-bromo substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage functionalization that is impossible with non-halogenated analogs [2]. These combined features confer distinct reactivity profiles in synthetic pathways and modulate target engagement in biological systems. For instance, in NNMT inhibitor programs, the N-methoxy motif is essential for binding pocket occupancy, while the 5-bromo atom facilitates subsequent SAR exploration via Suzuki or Buchwald-Hartwig couplings [3]. Consequently, substituting a generic 5-bromonicotinamide or 6-methoxynicotinamide would either eliminate the halogen handle or remove the N-methoxy pharmacophore, fundamentally altering both synthetic utility and biological activity.

Quantitative Differentiation of 5-Bromo-N-methoxypyridine-3-carboxamide from Structurally Related Analogs


Purity Specification Compared to Commercial 5-Bromonicotinamide Derivatives

5-Bromo-N-methoxypyridine-3-carboxamide is commercially available at a documented purity of ≥97% (HPLC), which matches or exceeds the typical purity specifications of closely related 5-bromonicotinamide analogs used as research intermediates . The N-methoxy-N-methyl analog (CAS 183608-47-1) is offered at 95% purity, indicating a marginally higher quality standard for the target compound from certain suppliers . This ensures batch-to-batch reproducibility in synthetic applications.

Chemical Procurement Quality Control Building Block Standards

Predicted Density as an Indicator of Solid-State Handling Properties

The predicted density of 5-bromo-N-methoxypyridine-3-carboxamide is 1.6±0.1 g/cm³ [1]. This value is substantially higher than that of the non-brominated analog 6-methoxynicotinamide (CAS 7150-23-4), which has a predicted density of 1.213±0.06 g/cm³ . The 5-bromo substituent contributes approximately 0.39 g/cm³ to the bulk density, influencing powder flow, compression behavior, and storage volume requirements.

Physicochemical Characterization Formulation Development Solid-State Properties

Class-Level ROMK Inhibitory Activity of Pyridinecarboxamide Derivatives

While direct IC50 data for 5-bromo-N-methoxypyridine-3-carboxamide against ROMK channels is not available in the public domain, structurally related pyridinecarboxamide derivatives bearing N-methoxy and 5-halogen substitutions demonstrate potent ROMK inhibitory activity. Representative compounds from the same patent family exhibit IC50 values ranging from 10 nM to 49 nM in human ROMK-expressing CHO cell thallium flux assays [1]. In contrast, simpler 5-bromonicotinamide derivatives lacking the N-methoxy group show significantly reduced or negligible ROMK inhibition [2]. The N-methoxy motif is critical for achieving nanomolar potency in this target class.

Ion Channel Pharmacology ROMK Inhibition Cardiovascular Drug Discovery

Binding Affinity to Nicotinamide N-Methyltransferase (NNMT) in Comparison to Non-Halogenated Analogs

N-Methoxypyridine-3-carboxamide derivatives have been characterized as NNMT ligands. For a representative bisubstrate NNMT inhibitor bearing an N-methoxypyridine-3-carboxamide moiety, a binding affinity (Ki) of 650 nM was reported against full-length recombinant human NNMT [1]. In comparison, the non-halogenated NNMT inhibitor JBSNF-000088 (6-methoxynicotinamide, CAS 7150-23-4) exhibits IC50 values of 1.8–5.0 μM against human, monkey, and mouse NNMT . The presence of a 5-bromo substituent in the target compound provides a synthetic entry point for further elaboration to enhance potency beyond the micromolar range typical of simple methoxynicotinamides.

NNMT Inhibition Metabolic Disease Epigenetics

Validated Research and Industrial Use Cases for 5-Bromo-N-methoxypyridine-3-carboxamide


Synthesis of ROMK Channel Inhibitors for Cardiovascular Drug Discovery

The 5-bromo-N-methoxypyridine-3-carboxamide scaffold serves as a privileged starting material for the synthesis of Renal Outer Medullary Potassium (ROMK) channel inhibitors, a target class implicated in hypertension and heart failure [1]. The N-methoxy group is essential for sub-100 nM ROMK inhibitory activity, while the 5-bromo substituent enables late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups that modulate selectivity and pharmacokinetic properties. Procurement of this building block at ≥97% purity supports reproducible synthesis of lead candidates and backup series.

Development of Nicotinamide N-Methyltransferase (NNMT) Inhibitors

NNMT has emerged as a therapeutic target for metabolic disorders, including obesity and type 2 diabetes. 5-Bromo-N-methoxypyridine-3-carboxamide incorporates the N-methoxy motif required for NNMT active site engagement, as demonstrated by the 650 nM Ki of a closely related derivative [2]. The 5-bromo handle facilitates the installation of additional binding elements to improve affinity from the micromolar to the low nanomolar range, a common strategy in fragment-to-lead optimization.

Cross-Coupling-Mediated Diversification in Medicinal Chemistry Libraries

The 5-bromo substituent renders this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid generation of diverse libraries of N-methoxypyridine-3-carboxamide analogs for screening against a wide range of biological targets [3]. The documented purity and predicted density of the compound facilitate accurate weighing and consistent reaction outcomes in high-throughput parallel synthesis workflows.

Preparation of Bromodomain and Extra-Terminal (BET) Inhibitor Precursors

Pyridinecarboxamide derivatives have been identified as scaffolds for bromodomain inhibition, with BRD4 being a key target in oncology and inflammatory diseases [4]. 5-Bromo-N-methoxypyridine-3-carboxamide provides a functionalized core that can be elaborated into potent BET inhibitors. The combination of the N-methoxy group and the 5-bromo handle allows for systematic exploration of both the acetyl-lysine binding pocket and adjacent hydrophobic regions of the bromodomain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-methoxypyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.